molecular formula C7H14N2O2 B15207484 L-Proline, 4-(2-aminoethyl)-, (4R)- CAS No. 327989-68-4

L-Proline, 4-(2-aminoethyl)-, (4R)-

Katalognummer: B15207484
CAS-Nummer: 327989-68-4
Molekulargewicht: 158.20 g/mol
InChI-Schlüssel: JOKZEOFUIVOHOA-RITPCOANSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2S,4R)-4-(2-aminoethyl)pyrrolidine-2-carboxylic Acid is a chiral amino acid derivative

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-(2-aminoethyl)pyrrolidine-2-carboxylic Acid typically involves the use of chiral starting materials and specific reaction conditions to ensure the correct stereochemistry. One common method involves the use of chiral catalysts in the hydrogenation of pyrrolidine derivatives. The reaction conditions often include controlled temperatures and pressures to achieve high yields and purity.

Industrial Production Methods

Industrial production of (2S,4R)-4-(2-aminoethyl)pyrrolidine-2-carboxylic Acid may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This can include the use of continuous flow reactors and automated systems to maintain consistent quality and yield.

Analyse Chemischer Reaktionen

Types of Reactions

(2S,4R)-4-(2-aminoethyl)pyrrolidine-2-carboxylic Acid undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(2S,4R)-4-(2-aminoethyl)pyrrolidine-2-carboxylic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its role in biological systems and its potential as a biochemical probe.

    Medicine: Research is ongoing into its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the production of various chemical products and materials.

Wirkmechanismus

The mechanism by which (2S,4R)-4-(2-aminoethyl)pyrrolidine-2-carboxylic Acid exerts its effects involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2S,4R)-4-(2-aminoethyl)pyrrolidine-2-carboxylic Acid: is similar to other chiral amino acid derivatives such as:

Uniqueness

The uniqueness of (2S,4R)-4-(2-aminoethyl)pyrrolidine-2-carboxylic Acid lies in its specific stereochemistry, which can impart distinct biological and chemical properties. This makes it a valuable compound for research and industrial applications.

Eigenschaften

CAS-Nummer

327989-68-4

Molekularformel

C7H14N2O2

Molekulargewicht

158.20 g/mol

IUPAC-Name

(2S,4R)-4-(2-aminoethyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C7H14N2O2/c8-2-1-5-3-6(7(10)11)9-4-5/h5-6,9H,1-4,8H2,(H,10,11)/t5-,6+/m1/s1

InChI-Schlüssel

JOKZEOFUIVOHOA-RITPCOANSA-N

Isomerische SMILES

C1[C@H](CN[C@@H]1C(=O)O)CCN

Kanonische SMILES

C1C(CNC1C(=O)O)CCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.